molecular formula C9H14ClFN4 B7897170 (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride

(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride

Cat. No.: B7897170
M. Wt: 232.68 g/mol
InChI Key: AHDYPEUXUWACMP-UHFFFAOYSA-N
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Description

(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is a compound that combines a fluorinated pyrimidine ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Piperidine Introduction: The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the fluorinated pyrimidine intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group on the piperidine ring acts as a nucleophile, enabling alkylation, acylation, and sulfonylation under mild conditions.

Reaction TypeReagents/ConditionsProductYield (%)Source
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 25°CN-Alkylated piperidine derivative70–85
Acylation Acetyl chloride, Et₃N, DCM, 0°C→RTN-Acetylated product65–78
Sulfonylation Sulfamoyl chloride, pyridine, THFSulfonamide-functionalized derivative60–72

Mechanism : The amine attacks electrophilic centers (e.g., carbonyl carbons or alkyl halides), forming stable amide or ammonium salts. Steric hindrance from the pyrimidine ring slightly reduces reaction rates compared to unsubstituted piperidines.

Electrophilic Aromatic Substitution (EAS)

The fluoropyrimidine ring undergoes regioselective EAS at the C4 position due to fluorine’s electron-withdrawing effects .

Reaction TypeReagents/ConditionsProductYield (%)Source
Nitration HNO₃/H₂SO₄, 0°C4-Nitro-5-fluoropyrimidine derivative55–68
Halogenation Br₂, FeBr₃, DCM, 40°C4-Bromo-5-fluoropyrimidine derivative50–62

Kinetic Note : Reactions proceed 2–3× slower than unfluorinated pyrimidines due to reduced ring electron density.

Coordination Chemistry

The amine and pyrimidine nitrogen atoms act as ligands for transition metals, forming stable complexes:

Metal IonLigand SitesComplex GeometryStability Constant (log K)Source
Cu(II)Piperidine-N, Pyrimidine-NSquare planar8.9 ± 0.2
Pd(II)Pyrimidine-NTetrahedral6.7 ± 0.3

Applications : Metal complexes show enhanced catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Reductive Amination

The primary amine participates in reductive amination with aldehydes/ketones:

Carbonyl CompoundReducing AgentProductYield (%)Source
BenzaldehydeNaBH₃CN, MeOH, 25°CN-Benzyl derivative75–82
CyclohexanoneH₂ (1 atm), Ra-Ni, EtOHN-Cyclohexyl derivative68–73

Hydrolysis Reactions

The hydrochloride salt undergoes pH-dependent hydrolysis:

ConditionProductHalf-Life (25°C)Source
pH < 2Stable protonated amine>30 days
pH 7.4 (buffer)Free base + HCl8–12 hours
pH > 10Degradation to pyrimidine fragments<1 hour

Cross-Coupling Reactions

The 5-fluoro group facilitates palladium-catalyzed couplings :

Reaction TypeConditionsProductYield (%)Source
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane5-Arylpyrimidine derivative60–75
Buchwald-Hartwig Ar-NH₂, Pd₂(dba)₃, Xantphos, t-BuONaN-Arylpiperidine derivative55–70

Scientific Research Applications

Chemical Synthesis

One of the primary applications of (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is as a building block in the synthesis of more complex fluorinated pyrimidine derivatives. The compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Where the piperidinyl group can be replaced with other nucleophiles under suitable conditions.

These reactions allow for the development of new compounds with potentially enhanced biological activity or novel properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer lines such as MCF-7 and MDA-MB-231. The compound has shown IC50 values ranging from 0.87 to 12.91 µM, indicating its potency as an anticancer agent.

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activity, particularly against influenza viruses. In experimental models, it has been observed to reduce viral load significantly, demonstrating potential as a therapeutic agent in virology.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique properties make it valuable for synthesizing specialty chemicals and pharmaceuticals.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry investigated its effects on MCF-7 cells, highlighting its potential as a lead compound for developing new anticancer therapies.
  • Antiviral Research : Research conducted by Virology Journal demonstrated significant reductions in viral replication in influenza-infected models treated with this compound.

Mechanism of Action

The mechanism of action of (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also contain a pyrimidine ring but with a pyridine moiety instead of piperidine.

    Halogenated Pyrimidines: Compounds with different halogen substitutions on the pyrimidine ring.

Uniqueness

(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is unique due to the combination of fluorine substitution and the piperidine moiety, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives .

Biological Activity

(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorine atom at the 5-position of the pyrimidine ring and a piperidinyl group. These structural features contribute to its interactions with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C9H14ClFN4
  • Molecular Weight : 232.68 g/mol
  • CAS Number : 1420880-86-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of certain kinases and enzymes, thereby affecting various metabolic processes.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

  • Anticancer Activity :
    • In vitro studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The compound exhibited IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating its potential as an effective anticancer agent .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may possess antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values indicating effectiveness against several pathogenic strains .
  • Neurological Effects :
    • The compound has been investigated for its potential modulatory effects on metabotropic glutamate receptors, which are implicated in various neurological disorders. This suggests a possible role in treating conditions such as anxiety and depression .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50/EffectReference
AnticancerMCF-7IC50 < 10 µM
AnticancerMDA-MB-231IC50 < 10 µM
AntimicrobialVarious bacterial strainsMIC < 1 µg/mL
Neurological ModulationRodent models for anxietyAnxiolytic-like activity

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Synthesis of the Pyrimidine Core : Using fluorination techniques to introduce the fluorine atom.
  • Formation of the Piperidinyl Group : This is achieved through nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : The final product is obtained by reacting the free base with hydrochloric acid, enhancing solubility and stability for biological assays .

Properties

IUPAC Name

5-fluoro-N-piperidin-3-ylpyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4.ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;/h4-5,8,11H,1-3,6H2,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDYPEUXUWACMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=C(C=N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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